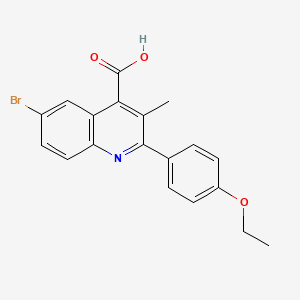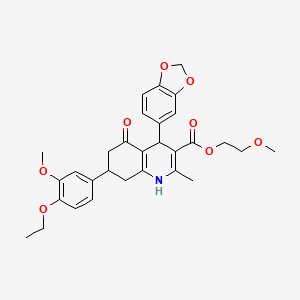
6-Bromo-2-(4-ethoxyphenyl)-3-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ブロモ-2-(4-エトキシフェニル)-3-メチルキノリン-4-カルボン酸は、分子式がC19H16BrNO3である有機化合物です。 この化合物はキノリンファミリーに属しており、多様な生物活性と医薬品化学における応用で知られています .
2. 製法
合成経路と反応条件: 6-ブロモ-2-(4-エトキシフェニル)-3-メチルキノリン-4-カルボン酸の合成は、通常、複数段階の有機反応を伴います。 一般的な方法の1つは、適切な溶媒(クロロホルムや酢酸など)の存在下、2-(4-エトキシフェニル)-3-メチルキノリン-4-カルボン酸を臭素またはN-ブロモスクシンイミド(NBS)で臭素化する反応です .
工業的生産方法: この化合物の工業的生産方法は、あまり文献に記載されていません。 大規模な合成は、収率と純度を高め、コスト効率と安全性も維持しながら、実験室規模の方法を最適化する必要があるでしょう。
反応の種類:
酸化: この化合物は、特にメチル基で酸化反応を起こし、カルボン酸を生成する可能性があります。
還元: 還元反応は、臭素原子を標的にすることができ、水素に置き換わる可能性があります。
置換: この化合物中の臭素原子は、求核置換反応の良い候補であり、臭素が他の求核剤に置き換わる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)やパラジウム炭素(Pd/C)などの還元剤を使用できます。
主な生成物:
酸化: カルボン酸の生成。
還元: 脱臭素化生成物の生成。
置換: さまざまな置換キノリン誘導体の生成.
4. 科学研究への応用
6-ブロモ-2-(4-エトキシフェニル)-3-メチルキノリン-4-カルボン酸は、科学研究でいくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について調査されています。
医学: 特に新規薬剤の開発において、潜在的な治療効果について研究されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(4-ethoxyphenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-(4-ethoxyphenyl)-3-methylquinoline-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen.
Substitution: The bromine atom in the compound makes it a good candidate for nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of de-brominated products.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
6-Bromo-2-(4-ethoxyphenyl)-3-methylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
6-ブロモ-2-(4-エトキシフェニル)-3-メチルキノリン-4-カルボン酸の正確な作用機序は、特定の用途によって異なります。 生物系では、さまざまな分子標的(酵素や受容体など)と相互作用し、その効果を発揮する可能性があります。 臭素原子とキノリンコアは、その活性を発揮するために不可欠であり、結合親和性と特異性に影響を与えます .
類似化合物:
2-(4-エトキシフェニル)-3-メチルキノリン-4-カルボン酸: 臭素原子を持たないため、反応性や生物活性が異なる可能性があります。
6-クロロ-2-(4-エトキシフェニル)-3-メチルキノリン-4-カルボン酸: 構造は似ていますが、臭素原子の代わりに塩素原子があるため、化学的性質と用途が異なる可能性があります。
ユニークさ: 6-ブロモ-2-(4-エトキシフェニル)-3-メチルキノリン-4-カルボン酸は、臭素原子を持つためユニークです。臭素原子は、置換反応における反応性を高め、生物活性に寄与する可能性があります .
類似化合物との比較
2-(4-Ethoxyphenyl)-3-methylquinoline-4-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Chloro-2-(4-ethoxyphenyl)-3-methylquinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and applications.
Uniqueness: 6-Bromo-2-(4-ethoxyphenyl)-3-methylquinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may contribute to its biological activity .
特性
分子式 |
C19H16BrNO3 |
|---|---|
分子量 |
386.2 g/mol |
IUPAC名 |
6-bromo-2-(4-ethoxyphenyl)-3-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H16BrNO3/c1-3-24-14-7-4-12(5-8-14)18-11(2)17(19(22)23)15-10-13(20)6-9-16(15)21-18/h4-10H,3H2,1-2H3,(H,22,23) |
InChIキー |
AKNRHVLHQOLJFT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11593867.png)
![1-{2,3-Diphenylbenzo[G]indol-1-YL}-3-(4-methylpiperazin-1-YL)propan-2-OL](/img/structure/B11593870.png)
![ethyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11593871.png)
![N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11593874.png)
![dipropan-2-yl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate](/img/structure/B11593884.png)
![2,2,2-trifluoro-N-[2-({2-[(trifluoroacetyl)amino]ethyl}sulfinyl)ethyl]acetamide](/img/structure/B11593895.png)
![ethyl (1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-3-oxopiperazin-2-yl)acetate](/img/structure/B11593904.png)
![(5Z)-5-(3,4-diethoxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593905.png)
![(Z)-2-(3,4-dimethoxyphenyl)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593912.png)


![(2E)-2-cyano-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11593939.png)
![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11593944.png)
![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]-2-(4-ethylphenoxy)acetamide](/img/structure/B11593958.png)
